molecular formula C19H14BrN3OS B459415 4-amino-6-(4-bromophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

4-amino-6-(4-bromophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B459415
M. Wt: 412.3g/mol
InChI Key: YWWBUYJNNRKBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that features a unique combination of pyridine, thiophene, and pyrano structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-amino-2-benzoylthieno[2,3-b]pyridines with malononitrile . Another approach involves the reaction of 3-cyanopyridine-2(IH)-thiones with 2-aryl-3-bromo-I,I-dicyanopropene . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14BrN3OS

Molecular Weight

412.3g/mol

IUPAC Name

4-amino-6-(4-bromophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

InChI

InChI=1S/C19H14BrN3OS/c1-9-7-10(2)23-19-14(9)16-17(25-19)15(13(8-21)18(22)24-16)11-3-5-12(20)6-4-11/h3-7,15H,22H2,1-2H3

InChI Key

YWWBUYJNNRKBBT-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.